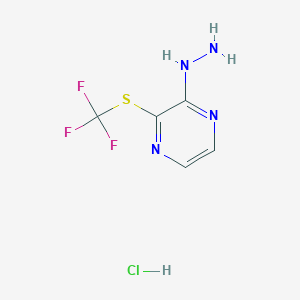

2-Hydrazinyl-3-(trifluoromethylthio)pyrazine hydrochloride, 97%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

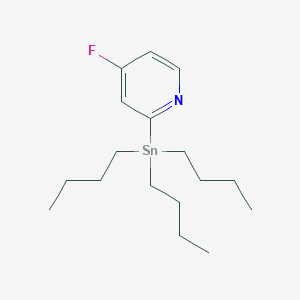

The synthesis of a wide variety of 3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives, including 2-Hydrazinyl-3-(trifluoromethylthio)pyrazine hydrochloride, is achieved by treating 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]pyrazine hydrochloride with an array of isocyanates in the presence of triethylamine .Molecular Structure Analysis

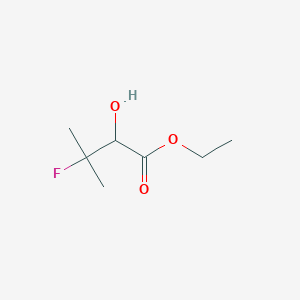

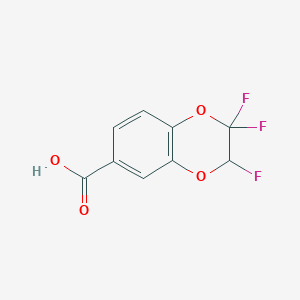

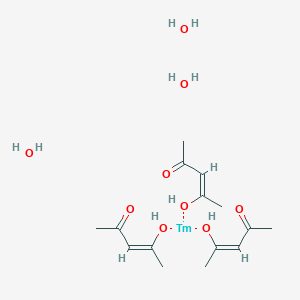

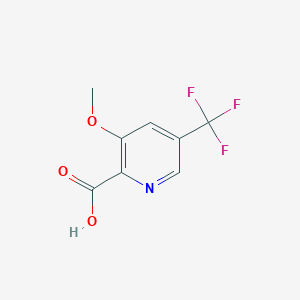

The molecular structure of 2-Hydrazinyl-3-(trifluoromethylthio)pyrazine hydrochloride is represented by the formula C5H6ClF3N4S. The molecule contains a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms .Aplicaciones Científicas De Investigación

Synthesis and Bioactivity of Pyrazole Derivatives

2-Hydrazinyl-3-(trifluoromethylthio)pyrazine hydrochloride serves as a key intermediate in the synthesis of various pyrazole derivatives. Pyrazole cores are integral to a wide range of biologically active compounds, owing to their pharmacophore properties. They are extensively used in combinatorial and medicinal chemistry for developing molecules with diverse biological activities including anticancer, anti-inflammatory, antimicrobial, antiviral, and anti-HIV effects. The synthesis of pyrazole derivatives involves condensation followed by cyclization, employing common reagents such as phosphorus oxychloride (POCl3), dimethyl formamide, acetamide, and hydrazine. These methods allow for efficient synthesis under both conventional and microwave irradiation conditions, providing valuable strategies for designing bioactive agents through various modifications and derivatizations of the pyrazole core (Dar & Shamsuzzaman, 2015).

Pyrazine Derivatives in Pharmacology

The structural versatility of pyrazine derivatives has been extensively researched for their potential pharmacological properties. Such derivatives are known for their significant roles in natural occurrences and synthetic applications, demonstrating a wide array of pharmacological effects. These include antibacterial, antifungal, anti-inflammatory, analgesic, anticancer for different types, antidiabetic, and antiviral activities. The ongoing research aims to rationalize these biological activities for the development of more effective and clinically relevant compounds. This underscores the importance of 2-Hydrazinyl-3-(trifluoromethylthio)pyrazine hydrochloride as a precursor in synthesizing compounds with diverse pharmacological applications (Ferreira & Kaiser, 2012).

Impact on Food Science through Maillard Reaction

In food science, the Maillard reaction (MR) plays a pivotal role in synthesizing pyrazines, contributing to the flavor profile of food products. Pyrazines are sought after for their baking, roasted, and nutty flavors. The control strategies for pyrazine generation through the MR involve new reactants, reaction condition modifications, and emerging technologies like ultrasound, which promotes pyrazine formation. This highlights the dual nature of the MR in both enhancing desirable flavors through pyrazine formation and its regulation to minimize undesirable products. The synthesis and manipulation of pyrazine derivatives, including those derived from 2-Hydrazinyl-3-(trifluoromethylthio)pyrazine hydrochloride, are crucial in optimizing food flavors and quality (Yu et al., 2021).

Direcciones Futuras

The future directions for research on 2-Hydrazinyl-3-(trifluoromethylthio)pyrazine hydrochloride and similar compounds are promising. Trifluoromethylpyridine (TFMP) derivatives, which share structural similarities, have found applications in the agrochemical and pharmaceutical industries . It is expected that many novel applications of these compounds will be discovered in the future .

Propiedades

IUPAC Name |

[3-(trifluoromethylsulfanyl)pyrazin-2-yl]hydrazine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3N4S.ClH/c6-5(7,8)13-4-3(12-9)10-1-2-11-4;/h1-2H,9H2,(H,10,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSUOKLHDDKLVDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)NN)SC(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClF3N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydrazinyl-3-((trifluoromethyl)thio)pyrazine hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(40-60% Methylhydrosiloxane)-[40-60% (3-cyanopropyl)methylsiloxane] copolymer, viscosity 1000-3000 cSt.](/img/structure/B6314014.png)

![2,6-Diazaspiro[3.5]nonan-1-one](/img/structure/B6314035.png)

![{[1-(1,3-Benzothiazol-2-yl)cyclopentyl]methyl}amine dihydrochloride](/img/structure/B6314069.png)